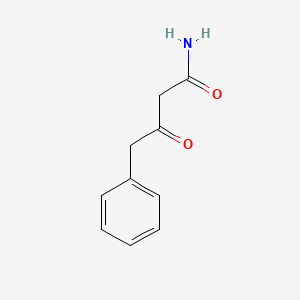
3-Oxo-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-4-phenylbutanamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of butanamide and contains a phenyl group attached to the fourth carbon atom of the butanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Oxo-4-phenylbutanamide can be synthesized through several methods, including the following:
Amide Formation: The compound can be synthesized by reacting 3-oxo-4-phenylbutanoic acid with ammonia or an amine under dehydration conditions.
Reduction of Acid Chlorides: Another method involves the reduction of 3-oxo-4-phenylbutanoyl chloride using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis of Esters: The compound can also be prepared by hydrolyzing the ester derivative of 3-oxo-4-phenylbutanoic acid under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxo-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-4-phenylbutanoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-oxo-4-phenylbutanoic acid
Reduction: Corresponding amine derivatives
Substitution: Various amide derivatives
Wissenschaftliche Forschungsanwendungen
3-Oxo-4-phenylbutanamide has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and is used to study amide chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 3-Oxo-4-phenylbutanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-4-phenylbutanamide is similar to other amides and phenyl-containing compounds. its unique structure and properties set it apart. Some similar compounds include:
4-Phenylbutanamide: Lacks the keto group at the 3-position.
3-Oxo-4-phenylbutanoic acid: The carboxylic acid derivative of the compound.
N-Phenylbutanamide: A different amide with a phenyl group attached to the nitrogen atom.
These compounds share structural similarities but differ in their functional groups and chemical properties, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C10H11NO2/c11-10(13)7-9(12)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
InChI-Schlüssel |
UDSDVAYDAHFQRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


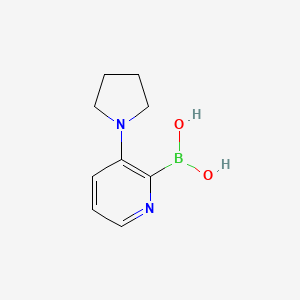
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
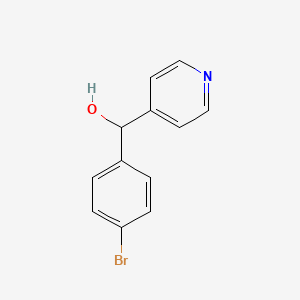

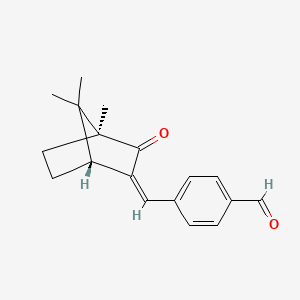
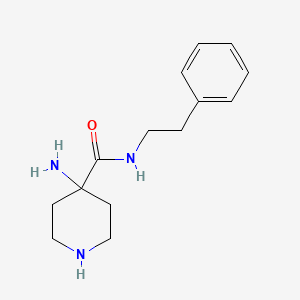
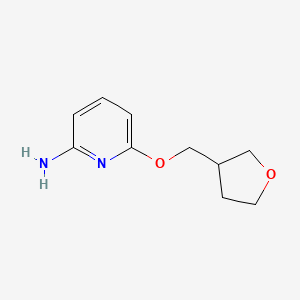

![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)

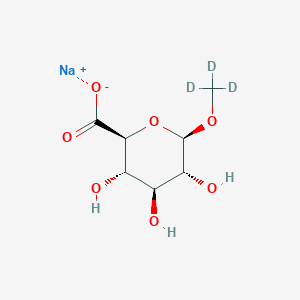
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15355419.png)

![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
